N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine and thiophene intermediates. The key steps include:
Formation of the Pyrimidine Intermediate: The pyrimidine intermediate can be synthesized by reacting 2-chloro-6-methylpyrimidine with ethylamine under reflux conditions.
Coupling Reaction: The pyrimidine intermediate is then coupled with 4-aminobenzenesulfonamide in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride
Properties
Molecular Formula |
C17H19N5O2S2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C17H19N5O2S2/c1-3-18-17-19-12(2)11-15(21-17)20-13-6-8-14(9-7-13)22-26(23,24)16-5-4-10-25-16/h4-11,22H,3H2,1-2H3,(H2,18,19,20,21) |
InChI Key |
NUWUJVLWKDLULW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.